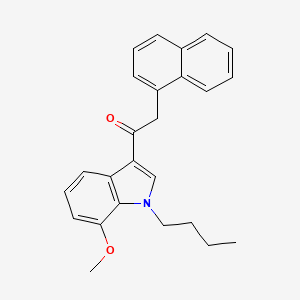

7/'-methoxy NABUTIE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

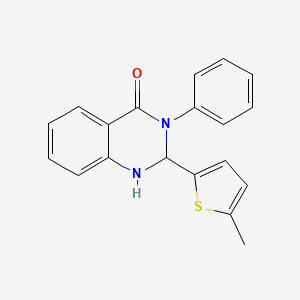

7’-methoxy NABUTIE is an analytical reference standard categorized as a synthetic cannabinoid . It is intended for research and forensic applications . The formal name of this compound is 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone .

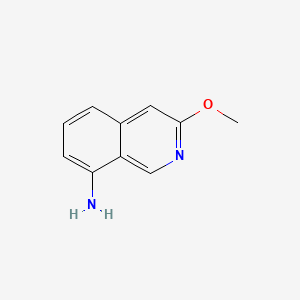

Molecular Structure Analysis

The molecular formula of 7’-methoxy NABUTIE is C25H25NO2 . The compound has a formula weight of 371.5 . The InChi Code for this compound is InChI=1S/C25H25NO2/c1-3-4-15-26-17-22 (21-13-8-14-24 (28-2)25 (21)26)23 (27)16-19-11-7-10-18-9-5-6-12-20 (18)19/h5-14,17H,3-4,15-16H2,1-2H3 .Physical And Chemical Properties Analysis

7’-methoxy NABUTIE is a crystalline solid . It has solubility in DMF: 25 mg/ml, DMF:PBS (pH7.2) (1:2): 0.3 mg/ml, DMSO: 5 mg/ml .Aplicaciones Científicas De Investigación

Synthesis and Properties : Mali and Babu (2013) described a facile method for converting 7-methoxy-3-benzylphthalides into 3-aryl-8-hydroxy-3,4-dihydroisocoumarins, highlighting the potential of 7-methoxy compounds in organic synthesis (Mali & Babu, 2013).

Biological Activity : A study by Sopková-de Oliveira Santos et al. (2002) on 7-methoxy-1H-indazole revealed its role as an inhibitor of nitric oxide synthase, indicating its potential pharmacological applications (Sopková-de Oliveira Santos et al., 2002).

Structural Analysis : Zhu et al. (2006) conducted a structural investigation of o-(N,N-dialkylaminomethyl)arylboronate systems, which are important for understanding the interactions in boronic acids and esters, including those with 7-methoxy groups (Zhu et al., 2006).

Polymerization Studies : Itoh et al. (1998) explored the polymerization kinetics of 7-(alkoxycarbonyl)-7-cyano-1,4-benzoquinone methides, including methoxy derivatives, providing insights into the polymerization behavior of these compounds (Itoh et al., 1998).

Computational Analysis : Gumus et al. (2018) conducted experimental and theoretical studies on the molecular structure of a 7-methoxy compound, offering insights into the structural and electronic properties of such molecules (Gumus et al., 2018).

Metabolic Studies : Haddock et al. (1984) investigated the metabolic fate of nabumetone, a compound containing a 7-methoxy group, across various species including humans, highlighting its pharmacokinetic properties (Haddock et al., 1984).

Enzyme Interaction : A study by Kim et al. (2006) on the kinetic isotope effects of 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 provides valuable information on enzyme-substrate interactions involving 7-methoxy groups (Kim et al., 2006).

Neurological Applications : Korábečný et al. (2010) synthesized and evaluated a cholinesterase inhibitor based on 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine for potential use in Alzheimer's disease treatment (Korábečný et al., 2010).

Pain and Inflammation : Cheriyan et al. (2017) investigated the anti-nociceptive effects of 7-methoxy coumarin isolated from Eupatorium triplinerve, supporting its traditional use in pain and inflammatory disorders (Cheriyan et al., 2017).

Analytical Chemistry Applications : Zacharis et al. (2008) developed a new method for the determination of gamma-hydroxybutyric acid using a coumarin analogue with fluorescence detection, showcasing the utility of 7-methoxy groups in analytical chemistry (Zacharis et al., 2008).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

7/'-methoxy NABUTIE is categorized as a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .

Mode of Action

The binding of these receptors can lead to a wide range of effects such as euphoria, altered perception, and increased appetite .

Biochemical Pathways

Synthetic cannabinoids typically affect the endocannabinoid system, which plays a crucial role in the regulation of several physiological and cognitive processes including fertility, pregnancy, pre- and postnatal development, various activity of the immune system, appetite, pain sensation, mood, and memory .

Pharmacokinetics

Some synthetic cannabinoids may have a long half-life due to their high lipid solubility, leading to a prolonged duration of action and detection in the body .

Result of Action

Synthetic cannabinoids can have a wide range of effects at the cellular level, including changes in cell function, gene expression, and neurotransmitter release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7/‘-methoxy NABUTIE. Factors such as temperature, pH, and exposure to light could potentially affect its stability and potency. Specific studies on the environmental stability of 7/’-methoxy nabutie are currently lacking .

Propiedades

IUPAC Name |

1-(1-butyl-7-methoxyindol-3-yl)-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-15-26-17-22(21-13-8-14-24(28-2)25(21)26)23(27)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-14,17H,3-4,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKYOIGTEGFYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C(=CC=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345217 |

Source

|

| Record name | 7'-Methoxy NABUTIE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1438278-55-7 |

Source

|

| Record name | 7'-Methoxy NABUTIE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)